molecular formula C12H10ClN5O B3104893 2-[(3-Chlorophenyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 1505456-00-7

2-[(3-Chlorophenyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No. B3104893
CAS RN: 1505456-00-7
M. Wt: 275.69 g/mol
InChI Key: SYMDGGIVYBXXCR-UHFFFAOYSA-N
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Description

“2-[(3-Chlorophenyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is a heterocyclic compound. It belongs to the class of 1,2,4-triazole-containing scaffolds, which are unique and present in an array of pharmaceuticals and biologically important compounds . The molecular weight of this compound is 150.1380 .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . In 2009, Lipson et al. found that the reaction of 3-amino-1,2,4-triazoles with cinnamaldehyde proceeds in two directions, resulting in 5-[N-(3-phenylpropenylideneamino)]-1H-1,2,4-triazoles and 5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound 2-[(3-Chlorophenyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol and its derivatives have been explored for their versatile chemical synthesis applications. Research indicates the development of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones through various reactions, highlighting the synthetic utility of the core structure in generating compounds with potential antimicrobial activities (El-Agrody et al., 2001). Another study focused on synthesizing amino-s-triazolo[1,5-α]pyrimidines, demonstrating their antimalarial activity against P. berghei in mice, underscoring the biological relevance of these compounds (Werbel, Elslager, & Chu, 1973).

Antimicrobial and Antifungal Activities

Several derivatives have been synthesized with an emphasis on exploring their antimicrobial and antifungal properties. For instance, (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols, synthesized via three-component reactions, showed promising antimicrobial and antifungal activities in vitro (Komykhov et al., 2017). This indicates the potential of these compounds in contributing to the development of new antimicrobial agents.

Heterocyclic Chemistry and Drug Design

The compound and its derivatives serve as key intermediates in the synthesis of complex heterocyclic structures, crucial for drug design and development. Research into partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines reveals their utility in preparing polycondensed heterocycles, suggesting their importance in medicinal chemistry (Chernyshev et al., 2014). The structural diversity achievable through modifications of this core structure demonstrates its versatility in synthesizing compounds with potential therapeutic applications.

Mechanism of Action

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular growth, and differentiation .

Mode of Action

Non-covalent inhibitors like this compound generally act by binding to the active site stronger than the natural substrate through non-covalent bonds like hydrogen bonds, van der waals interactions, and electrostatic interactions .

Biochemical Pathways

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to affect various biochemical pathways related to their targets, such as the jak-stat signaling pathway .

Pharmacokinetics

The compound’s molecular weight (as per the nist chemistry webbook ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution profiles.

Result of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects .

Action Environment

The synthesis of similar compounds has been found to be influenced by reaction temperature . Additionally, the solubility of the resulting heterocycles has been identified as a significant factor influencing the yields of products in similar reactions .

Future Directions

The future research directions could involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . Further studies could also focus on exploring the diverse potential pharmaceutical activity of these compounds .

properties

IUPAC Name

2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5O/c1-7-5-10(19)18-12(14-7)16-11(17-18)15-9-4-2-3-8(13)6-9/h2-6H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMDGGIVYBXXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324432
Record name 2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200158
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

1505456-00-7
Record name 2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-Chlorophenyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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